3,3-Dimethylazetidine hydrochloride
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Overview
Description
3,3-Dimethylazetidine hydrochloride is a pharmaceutical intermediate and organic synthetic compound. It is a white crystalline solid with the molecular formula C6H13ClN and a molecular weight of 137.63 g/mol . This compound is primarily used in the synthesis of various bioactive molecules and has significant applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3,3-Dimethylazetidine hydrochloride involves the diastereoselective synthesis via an intramolecular iodine-mediated cyclization reaction of γ-prenylated amines . This method provides a convenient and highly diastereoselective route to 3,3-dimethylazetidines.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of advanced organic synthesis techniques under controlled conditions. The compound is synthesized in solid form and stored at room temperature under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylazetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for cyclization, reducing agents like sodium borohydride for reduction, and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
3,3-Dimethylazetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and bioactive molecules.
Biology: The compound is utilized in the study of biological processes and the development of new pharmaceuticals.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,3-Dimethylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound inhibits the enzyme cyclopropanecarboxylic acid synthase, which is involved in the synthesis of prostaglandins. By blocking this enzyme, the compound prevents the production of prostaglandins, which play a role in various physiological processes such as blood flow regulation, reproduction, and immune response .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylazetidinium chloride: A structural analog of 3,3-Dimethylazetidine hydrochloride with similar inhibitory effects on cell proliferation.
3,3-Difluoroazetidine hydrochloride: Another analog with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific molecular structure and its ability to inhibit cyclopropanecarboxylic acid synthase. This makes it a valuable compound in the development of pharmaceuticals and the study of various biological processes .
Properties
IUPAC Name |
3,3-dimethylazetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5(2)3-6-4-5;/h6H,3-4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPXDZWZLKNLJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679067 |
Source
|
Record name | 3,3-Dimethylazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89381-03-3 |
Source
|
Record name | 3,3-Dimethylazetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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